5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C17H20ClN3O3S and a molecular weight of 381.877 Da . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group, along with a 3,4-dimethoxyphenyl ethyl side chain.
Preparation Methods
The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often include the use of reagents such as chlorinating agents, sulfur-containing compounds, and carboxamide precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or reduce the ethylsulfanyl group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups may play a role in binding to enzymes or receptors, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide include:
5-chloro-2,4-dimethoxyphenyl isocyanate: Shares the chloro and dimethoxyphenyl groups but differs in the functional groups attached to the core structure.
N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: Similar in having the chloro and dimethoxyphenyl groups but with different substituents on the benzamide. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClN3O3S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-25-17-20-10-12(18)15(21-17)16(22)19-8-7-11-5-6-13(23-2)14(9-11)24-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22) |
InChI Key |
FSHYADXBRPVSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
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